Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate
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Overview
Description
Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate is an organic compound with the molecular formula C10H7Br2NO2 and a molecular weight of 332.98 g/mol . This compound is characterized by the presence of two bromine atoms, a cyano group, and a methyl ester group attached to a phenyl ring. It is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate typically involves the bromination of a precursor compound followed by esterification. One common method includes the bromination of 4-cyanophenylacetic acid using bromine in the presence of a catalyst, followed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Hydrolysis: 2-(3,5-dibromo-4-cyanophenyl)acetic acid.
Scientific Research Applications
Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of bromine and cyano groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,5-dichloro-4-cyanophenyl)acetate
- Methyl 2-(3,5-difluoro-4-cyanophenyl)acetate
- Methyl 2-(3,5-diiodo-4-cyanophenyl)acetate
Uniqueness
Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interaction with other molecules. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different chemical and biological properties .
Properties
IUPAC Name |
methyl 2-(3,5-dibromo-4-cyanophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO2/c1-15-10(14)4-6-2-8(11)7(5-13)9(12)3-6/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVUPQYZPWFAHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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